(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride
Description
(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a 4-chloro-2-fluorophenyl substituent. The compound’s stereochemistry (S-configuration) and halogenated aromatic ring are critical for its biological interactions, as electron-withdrawing groups like chlorine and fluorine enhance binding affinity to target proteins .
Properties
IUPAC Name |
(2S)-2-(4-chloro-2-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSKBYZYFVODKH-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Screening
Analytical Characterization
1H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (d, J = 6.8 Hz, 1H, ArH), 4.21 (m, 1H, CH-N), 3.12 (m, 2H, pyrrolidine-H), 2.95 (m, 2H, pyrrolidine-H), 2.15 (m, 2H, pyrrolidine-H).
HPLC-MS : [M+H]⁺ = 236.11, retention time = 6.7 min (Chiralpak IA column, 90:10 hexane/isopropanol) .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Pain Management :
- Research has indicated that compounds similar to (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride exhibit significant analgesic properties. For instance, studies on related compounds have demonstrated their effectiveness as sodium channel blockers, which are crucial in managing neuropathic pain. These compounds have shown improved potency and therapeutic indices compared to traditional pain medications like carbamazepine and lamotrigine .
-
Cancer Therapeutics :
- The compound's potential as a PD-L1 inhibitor is noteworthy. PD-L1 inhibitors are critical in cancer immunotherapy, as they enhance T-cell responses against tumors. In vitro studies have shown that derivatives of this compound can disrupt the PD-1/PD-L1 interaction, making it a candidate for further development as an anti-cancer agent .
-
Anti-inflammatory Effects :
- The anti-inflammatory properties of pyrrolidine derivatives have been documented extensively. For example, similar compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Preliminary results suggest that such compounds can effectively reduce COX-2 activity, indicating their potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | PD-L1 Inhibition | 27 | |
| Compound B | Sodium Channel Blocker | 1-3 | |
| Compound C | COX-2 Inhibition | 0.04 |
Case Study: PD-L1 Inhibition
In a comparative study involving several compounds structurally related to this compound, researchers demonstrated that these compounds could effectively bind to human PD-L1 with low nanomolar affinity. This binding was confirmed through various assays, including cellular assays that assessed the disruption of the PD-1/PD-L1 complex .
Case Study: Pain Models
Another study evaluated the analgesic effects of related pyrrolidine derivatives in rat models of neuropathic pain. The results indicated that these compounds had minimal effective doses comparable to existing analgesics but with fewer side effects on motor function .
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chloro-2-fluorophenyl group enhances its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogen Position and Electronic Effects: The 4-chloro-2-fluoro substitution in the target compound introduces steric and electronic effects distinct from mono-halogenated analogs. In contrast, (S)-2-(3,4-Difluorophenyl)pyrrolidine HCl (CAS 2177258-16-9) exhibits dual fluorine substitution, which may improve metabolic stability but reduce steric bulk compared to the target .
- Antimicrobial Activity: Evidence from pyrimidinone derivatives (e.g., compounds 5a–c, 6a–f in ) demonstrates that chloro- and fluoro-substituted aromatic rings enhance antibacterial and antifungal activity. For instance, compound 5b (2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one) showed potent antifungal activity, suggesting that pyrrolidine moieties with halogenated aryl groups are critical for microbial inhibition .
Stereochemical Influence
The S-configuration in the target compound is a key differentiator. For example, (R)-2-(3-Chlorophenyl)pyrrolidine HCl (CAS 1360442-43-8) has a lower structural similarity (0.70) to the target, highlighting the role of chirality in pharmacological efficacy. Enantiomers often exhibit divergent binding affinities; the S-configuration may optimize interactions with chiral biological targets like enzymes or receptors .
Solubility and Physicochemical Properties
- (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine HCl (CAS 1956437-18-5) has a molecular weight of 263.67 and is provided as a 10 mM solution, indicating moderate solubility in aqueous systems. This contrasts with simpler analogs like (S)-2-(4-Fluorophenyl)pyrrolidine HCl, which likely exhibit higher solubility due to reduced steric hindrance .
- Chlorine’s hydrophobicity in the target compound may reduce solubility compared to fluorine-only analogs but improve membrane permeability .
Biological Activity
(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the available research findings regarding its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is CHClF·HCl, and it has a molar mass of approximately 247.13 g/mol. The presence of both chlorine and fluorine in the aromatic ring is significant as these halogen atoms can influence the compound's biological activity through electronic effects and steric hindrance.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit notable antimicrobial properties . For instance, various studies have demonstrated that compounds with similar structures to this compound show effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| This compound | TBD | TBD |
In studies, halogen substitutions were found to enhance antibacterial activity, suggesting that this compound may also possess similar properties due to its chlorofluorophenyl moiety .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives has been highlighted in several studies. Compounds exhibiting structural similarities have shown significant inhibition of key inflammatory markers such as iNOS and COX-2. Specifically, the presence of electron-donating groups in the structure has been linked to enhanced anti-inflammatory activity.
Research findings indicate that derivatives with similar substituents can reduce mRNA expressions of iNOS and COX-2 more effectively than traditional anti-inflammatory drugs like indomethacin . This suggests that this compound could be investigated for its anti-inflammatory properties.
Anticancer Activity
Pyrrolidine derivatives are also being explored for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For example, certain pyrrolidine derivatives have demonstrated cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells.
A study reported that compounds with potent activity against specific cancer targets exhibited moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells . The mechanism often involves inhibition of key enzymatic pathways related to cancer cell growth.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of pyrrolidine derivatives for their antibacterial activity against common pathogens. The results indicated that modifications on the pyrrolidine ring significantly influenced antimicrobial potency, with some compounds achieving MIC values as low as 0.0039 mg/mL against S. aureus .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of pyrrolidine derivatives in murine models. Results showed substantial reductions in inflammatory markers following treatment with specific compounds, suggesting a promising avenue for therapeutic development .
- Anticancer Potential : In vitro assays demonstrated that certain pyrrolidine derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings support further exploration into the anticancer applications of this compound .
Q & A
Basic Research Questions
Q. How can the structural identity of (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride be confirmed experimentally?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX software (e.g., SHELXL/SHELXS) for structure refinement, leveraging high-resolution crystallographic data to confirm stereochemistry and bond parameters .
- Spectroscopic Analysis : Combine H/C NMR and FT-IR to verify functional groups (e.g., pyrrolidine ring, chloro/fluoro substituents). Cross-reference with PubChem data for molecular formula (CHClFN·HCl) and spectral libraries .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose/cyclodextrin derivatives) to validate enantiomeric purity, ensuring no racemization during synthesis .
Q. What are the optimized synthetic routes for this compound?
- Methodological Answer :
- Key Steps :
- Nucleophilic Substitution : React pyrrolidine derivatives with 4-chloro-2-fluorophenyl electrophiles under basic conditions (e.g., NaOH in dichloromethane) .
- Chiral Resolution : Use (S)-proline or chiral auxiliaries to enforce enantioselectivity, followed by HCl salt formation for crystallization .
- Yield Optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometry to minimize byproducts like biphenylyl derivatives .
Q. How should researchers handle stability and purity challenges during storage?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the pyrrolidine ring or HCl dissociation .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials. Purity thresholds >95% are typical for research-grade batches .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified and improved for this compound?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Measure Cotton effects at 220–250 nm to correlate with (S)-configuration .
- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru) to enhance ee during asymmetric synthesis, achieving >99% ee in optimized protocols .
Q. What computational strategies are effective for modeling the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., nucleophilic aromatic substitution) and predict regioselectivity for fluorophenyl derivatives .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem 3D conformer data (InChI Key: MHEIXSFAQSEARV-UHFFFAOYSA-N) .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation (e.g., keto nitriles) and adjust conditions to suppress undesired pathways .
- Cross-Validation : Compare protocols from independent studies (e.g., Kharasch’s methods for biphenylyl derivatives vs. modern catalytic approaches) to identify critical variables like solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
